molecular formula C16H16S2 B1340461 2,11-Dithia[3.3]paracyclophane CAS No. 28667-63-2

2,11-Dithia[3.3]paracyclophane

Cat. No.: B1340461
CAS No.: 28667-63-2
M. Wt: 272.4 g/mol
InChI Key: CUWSXVJIPZWUGC-UHFFFAOYSA-N
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Description

2,11-Dithia[3.3]paracyclophane is a unique organic compound characterized by its distinctive structure, which includes two sulfur atoms bridging a paracyclophane core.

Biochemical Analysis

Biochemical Properties

2,11-Dithia[3.3]paracyclophane plays a significant role in biochemical reactions due to its ability to form supramolecular complexes. It interacts with various biomolecules, including enzymes and proteins, by binding within its cavity. For instance, sodium sulfide can bind within the cavity of this compound, forming a supramolecular complex . This interaction is crucial for studying the transport rate of the compound, which depends on the concentration of anions in solution .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. High-pressure NMR studies have shown that the molecular conformations of this compound change under different conditions, which can impact cellular processes . These changes in conformation can lead to alterations in how cells respond to various stimuli, thereby affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a bidentate ligand, binding to anions and potentially contributing to its insulator properties . The compound’s ability to form supramolecular complexes and its interactions with other molecules are central to its mechanism of action. These interactions can lead to enzyme inhibition or activation and changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, the compound’s ability to control intramolecular through-space interactions and obtain efficient TADF emission with short reverse-intersystem crossing lifetimes highlights its potential for long-term applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage studies are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s cavity allows it to bind with other molecules, affecting its localization and accumulation within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. The ability to control the localization of this compound within cells is essential for its effective use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,11-Dithia[3.3]paracyclophane can be synthesized through several methods. One common approach involves the intramolecular cyclization of 1,4-benzenedimethanethiol with appropriate coupling components under high dilution conditions . Another method includes the use of benzyne-induced Stevens rearrangement, which significantly improves yields over traditional sources of benzyne .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of toluene as a solvent and potassium hydroxide as a base .

Chemical Reactions Analysis

Types of Reactions: 2,11-Dithia[3.3]paracyclophane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form complexes with metals such as copper and silver, which have been studied for their unique structural properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted paracyclophane derivatives and metal complexes, which exhibit unique electronic and structural properties .

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF)

One of the most significant applications of 2,11-dithia[3.3]paracyclophane is in the development of thermally activated delayed fluorescence materials. TADF is a promising mechanism for creating efficient organic light-emitting diodes (OLEDs). The unique structure of this compound allows for fine-tuning of energy levels and promotes through-space interactions between donor and acceptor units.

  • Key Findings :
    • The compound serves as a versatile platform to enhance TADF emission properties by allowing close proximity of donor and acceptor units, optimizing their orientation and contact sites .
    • Studies have shown that the dithia[3.3]paracyclophane core can significantly reduce reverse intersystem crossing lifetimes, leading to more efficient light emission in OLEDs .

Supramolecular Chemistry

In supramolecular chemistry, this compound is utilized as a tecton for constructing complex molecular architectures. Its ability to self-assemble into defined structures makes it an attractive candidate for creating functional materials.

  • Applications :
    • The compound has been used to design new paraphenylene-based tectons that can self-assemble on surfaces like highly ordered pyrolytic graphite (HOPG) and gold substrates .
    • This self-assembly capability opens avenues for developing nanostructured materials with specific electronic or optical properties.

Coordination Chemistry

This compound has been explored as a ligand in coordination chemistry, particularly in the synthesis of metal complexes.

  • Research Insights :
    • It has been successfully used to create binuclear ruthenium complexes that exhibit interesting photophysical properties, which may be useful in catalysis or as sensors .
    • The bridging nature of the dithia core allows for the stabilization of metal centers and facilitates electron transfer processes.

Material Science

The unique structural features of this compound also make it suitable for applications in material science.

  • Material Properties :
    • The compound's ability to form stable films can be exploited in coatings or as components in composite materials.
    • Its chemical stability and tunable properties allow researchers to tailor materials for specific applications such as sensors or electronic devices.

Cosmetic Applications

Emerging research indicates potential applications of this compound in cosmetic formulations due to its polymeric nature.

  • Cosmetic Formulations :
    • The compound can be integrated into formulations as a stabilizing agent or film former, enhancing the texture and performance of cosmetic products .
    • Its biocompatibility may also make it suitable for topical applications in skincare products.

Biological Activity

2,11-Dithia[3.3]paracyclophane is a unique compound belonging to the family of paracyclophanes, characterized by its distinctive structure that includes sulfur atoms within its cyclic framework. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications supported by diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H12S2\text{C}_{12}\text{H}_{12}\text{S}_2

This compound features a bicyclic structure with two sulfur atoms replacing carbon atoms in the cyclophane framework. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of dithia[3.3]paracyclophane exhibit significant antimicrobial properties against various bacterial strains. The presence of sulfur atoms in the structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.
  • Anticancer Properties : Research indicates that this compound and its derivatives can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular signaling pathways. For instance, compounds with electron-withdrawing groups attached to the benzene rings have shown improved cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
  • Electrochemical Properties : The electrochemical behavior of dithia[3.3]paracyclophane derivatives has been studied to understand their redox activity, which is crucial for their function as potential therapeutic agents. The presence of substituents on the aromatic rings significantly influences their oxidation-reduction potentials, affecting their reactivity and biological interactions .

Case Study 1: Antimicrobial Activity

A study published in Journal of Organic Chemistry evaluated the antimicrobial efficacy of various dithia[3.3]paracyclophane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine or nitro substituents exhibited up to 10 times greater potency compared to unsubstituted variants .

Case Study 2: Anticancer Activity

In another investigation, a series of 5,8-dibromo-15-nitro-2,11-dithia[3.3]paracyclophane derivatives were synthesized and tested against KB cancer cells. The findings revealed that these compounds effectively inhibited cell proliferation through mechanisms involving DNA cleavage and apoptosis induction .

Comparative Analysis

The following table summarizes key biological activities observed in different studies involving this compound:

Compound Biological Activity Mechanism Reference
This compoundAntimicrobialCell membrane disruption
5,8-Dibromo-15-nitro-2,11-dithiaAnticancerDNA intercalation
Electron-withdrawing variantsEnhanced cytotoxicityApoptosis via DNA cleavage

Properties

IUPAC Name

3,10-dithiatricyclo[10.2.2.25,8]octadeca-1(15),5,7,12(16),13,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S2/c1-2-14-4-3-13(1)9-17-11-15-5-7-16(8-6-15)12-18-10-14/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWSXVJIPZWUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=C(CSCC3=CC=C(CS1)C=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481841
Record name 2,11-Dithia[3.3]paracyclophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28667-63-2
Record name 2,11-Dithia[3.3]paracyclophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,11-Dithia[3.3]paracyclophane?

A: this compound has the molecular formula C16H16S2 and a molecular weight of 272.42 g/mol. []

Q2: What spectroscopic data is available for characterizing dtpcp?

A2: Researchers utilize various spectroscopic techniques to characterize dtpcp, including:

  • NMR Spectroscopy: 1H, 13C, and 19F NMR provide valuable information about the structure and dynamics of dtpcp and its derivatives. Studies have investigated through-space coupling constants (J(F,F), J(F,C), J(F,H)) in fluorinated derivatives. []
  • IR Spectroscopy: Gas-phase IR spectroscopy has been employed to study the conformational preferences of dtpcp derivatives. []
  • Raman Spectroscopy: Solid-state Raman spectroscopy complements IR studies and helps determine the dominant isomeric forms in the solid state. []
  • UV Spectroscopy: UV spectroscopy, particularly when studying charge-transfer complexes of dtpcp, offers insights into electronic interactions. [, ]

Q3: What are the potential applications of dtpcp in materials science?

A3: Dtpcp demonstrates significant promise in these areas:

  • Coordination Polymers: Dtpcp acts as a bridging ligand, forming one-, two-, and three-dimensional networks with metal ions like copper(I) and silver(I). These coordination polymers could find applications in catalysis, gas storage, and sensing. [, , , , , ]
  • Conductive Materials: Iodine-doped dtpcp complexes exhibit electrical conductivity, suggesting potential applications in organic electronics. []
  • Supramolecular Polymers: Dtpcp derivatives with strategically placed amide groups can self-assemble into supramolecular polymers through hydrogen bonding. Tuning the strength of n → π* interactions within these polymers by oxidizing the sulfur atoms to sulfones offers control over polymer properties. []

Q4: How is computational chemistry employed in dtpcp research?

A4: Computational methods like Density Functional Theory (DFT) are crucial for:

  • Rationalizing Intermolecular Interactions: DFT calculations help explain the molecular assembly of dtpcp derivatives by quantifying non-covalent interactions such as Br…Br, Br…S, Br…N, C–H…S, S…S, and C–H…N. []

Q5: How do structural modifications of dtpcp influence its properties?

A5: Research highlights the following SAR trends:

  • Substituent Effects: Introducing electron-donating or electron-withdrawing groups on the benzene rings of dtpcp can significantly alter its electronic properties and ability to form charge-transfer complexes. [, ]
  • Bridge Modification: Replacing the sulfur atoms in the bridges with other atoms (e.g., carbon) or oxidizing them to sulfones can impact the conformational preferences, electronic structure, and self-assembly behavior of dtpcp. [, ]
  • Metal Coordination: The choice of metal ion and counterions significantly influence the dimensionality, porosity, and guest molecule inclusion within dtpcp-based coordination polymers. [, , , , , ]

Q6: What analytical methods are used to study dtpcp?

A: In addition to the spectroscopic techniques mentioned earlier, X-ray crystallography is widely used to determine the solid-state structures of dtpcp and its complexes. [, , , , , , , , , , ]

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